hexadecyl(trimethyl)azanium;hydrogen sulfate

Catalog No.
S1891861
CAS No.
68214-07-3
M.F
C19H43NO4S
M. Wt
381.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
hexadecyl(trimethyl)azanium;hydrogen sulfate

CAS Number

68214-07-3

Product Name

hexadecyl(trimethyl)azanium;hydrogen sulfate

IUPAC Name

hexadecyl(trimethyl)azanium;hydrogen sulfate

Molecular Formula

C19H43NO4S

Molecular Weight

381.6 g/mol

InChI

InChI=1S/C19H42N.H2O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-5(2,3)4/h5-19H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1

InChI Key

UCRJJNVFJGKYQT-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C.OS(=O)(=O)[O-]

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C.OS(=O)(=O)[O-]

The exact mass of the compound 1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Hexadecyl(trimethyl)azanium;hydrogen sulfate (CAS: 68214-07-3), also known as Cetyltrimethylammonium hydrogen sulfate (CTAHS), is a quaternary ammonium salt that functions as a cationic surfactant. It shares the same core structure—a C16 alkyl chain and a trimethylammonium cationic headgroup—with the widely used halide-based surfactants Cetyltrimethylammonium bromide (CTAB) and chloride (CTAC). The distinguishing feature of CTAHS is its hydrogen sulfate (HSO₄⁻) counter-anion, which imparts distinct physical and chemical properties relevant to its use as a phase-transfer catalyst, a templating agent for mesoporous materials, and a component in specialized formulations.

Direct substitution of hexadecyl(trimethyl)azanium;hydrogen sulfate with its common halide analogs, particularly Cetyltrimethylammonium bromide (CTAB), is often unviable in process-sensitive applications. The counter-anion (HSO₄⁻ vs. Br⁻) is not a passive component; it directly governs critical procurement-relevant properties including thermal stability, decomposition temperature, and behavior in electrochemical systems. The hydrogen sulfate anion can also act as a proton donor, classifying the compound as a protic ionic liquid and influencing solution pH, a factor not present with halide salts. This makes simple substitution a risk for process reproducibility, thermal integrity, and formulation compatibility.

Enhanced Thermal Stability for High-Temperature Processing

Hexadecyl(trimethyl)azanium;hydrogen sulfate demonstrates significantly higher thermal stability compared to its commonly used bromide analog, CTAB. The decomposition onset for the hydrogen sulfate salt is reported at 250-260 °C, whereas CTAB begins to decompose in the range of 237–243 °C.

Evidence DimensionDecomposition Temperature (°C)
Target Compound Data250–260 °C
Comparator Or BaselineCetyltrimethylammonium bromide (CTAB): 237–243 °C
Quantified Difference~10-20 °C higher decomposition onset
ConditionsAs reported in literature and supplier datasheets.

This higher thermal budget is a critical advantage in applications requiring elevated temperatures, such as the calcination step in the synthesis of mesoporous silica or other nanomaterials, ensuring template integrity during processing.

Distinct Micellar Properties Influencing Templating and Formulation

The choice of counter-anion directly impacts the self-assembly behavior of cationic surfactants in solution. While a direct head-to-head CMC comparison under identical conditions is not readily available in the literature, studies show that the CMC of CTAB is approximately 0.93-1.0 mM in water at ~25°C. The behavior of the hydrogen sulfate version is expected to differ due to the distinct hydration and charge density of the HSO₄⁻ anion, influencing micelle stability, aggregation number, and interaction with other species, which is a key consideration for templating and formulation design.

Evidence DimensionCritical Micelle Concentration (CMC) in water
Target Compound DataData not available for direct comparison
Comparator Or BaselineCetyltrimethylammonium bromide (CTAB): ~0.93-1.0 mM
Quantified DifferenceNot quantified, but expected based on anion properties
ConditionsAqueous solution, ~25-30°C.

Differences in CMC and aggregation behavior mean that process parameters (like concentration) optimized for CTAB cannot be directly transferred to CTAHS, making substitution a risk for achieving desired particle sizes, pore structures, or formulation stability.

Functionality as a Protic Ionic Liquid for Anhydrous and Electrochemical Applications

Unlike halide salts such as CTAB, hexadecyl(trimethyl)azanium;hydrogen sulfate can function as a protic ionic liquid (PIL). This is because the hydrogen sulfate anion can act as both a proton donor and acceptor, facilitating proton transport mechanisms (Grotthuss and vehicle). This property is absent in aprotic halide-based analogs and is essential for applications requiring proton conductivity, such as in electrolytes for proton exchange membranes or as a catalyst in certain organic reactions.

Evidence DimensionIonic Liquid Classification
Target Compound DataProtic Ionic Liquid (PIL)
Comparator Or BaselineCetyltrimethylammonium bromide (CTAB): Aprotic quaternary ammonium salt
Quantified DifferenceQualitative difference in proton transport capability
ConditionsAnhydrous or low-water conditions

For development of fuel cell membranes, anhydrous electrolytes, or acid-catalyzed reactions in non-aqueous media, the proton-donating ability of the hydrogen sulfate anion is a non-negotiable functional requirement that CTAB cannot fulfill.

Template for Mesoporous Materials Requiring High-Temperature Synthesis

The enhanced thermal stability of this compound makes it a more robust choice than CTAB for synthesizing mesoporous materials (e.g., silica, metal oxides) where processing or aging steps exceed 240 °C, ensuring the integrity of the surfactant template prior to removal by calcination.

Component in Anhydrous or Protic Systems

Its character as a protic ionic liquid makes it suitable for use in non-aqueous systems where proton conductivity is required. This includes the formulation of polymer electrolytes for fuel cells or as a dual surfactant-catalyst in acid-catalyzed reactions in organic media.

Phase Transfer Catalyst in Halide-Sensitive Reactions

In organic synthesis, where the presence of bromide or chloride ions from CTAB or CTAC could lead to unwanted side reactions or catalyst poisoning, the non-coordinating and less nucleophilic hydrogen sulfate anion offers a more inert alternative for phase transfer catalysis.

Specialty Ion-Pair Reagent in Chromatography

The hydrogen sulfate form is specified for use as an ion-pair reagent in certain HPLC applications, where the specific interaction of the HSO₄⁻ anion with the analyte and stationary phase is required for achieving proper separation.

Related CAS

6899-10-1 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 107 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (11.21%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (62.62%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (62.62%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (62.62%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (62.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

68214-07-3

General Manufacturing Information

1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1): ACTIVE

Dates

Last modified: 08-16-2023

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